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molecular formula C8H7ClO3 B1647402 2-Chloro-6-hydroxy-4-methoxybenzaldehyde CAS No. 116475-68-4

2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Cat. No. B1647402
M. Wt: 186.59 g/mol
InChI Key: XLXMDMGOYNUVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226945B2

Procedure details

To a solution of 2-chloro-4,6-dimethoxybenzaldehyde [4] (3.15 g) in dichloromethane (30 mL) cooled at −78° C. was added boron tribromide (1M solution in dichloromethane, 16 mL). The mixture was stirred at −78° C. for 30 min, warmed and stirred at room temperature for 18 h. The mixture was cooled to 0° C., poured into ice-water and extracted with ethyl acetate. The organic layer was washed with brine and dried over MgSO4. Evaporation of the solvent gave the title compound (2.85 g). 1H NMR (DMSO-d6): 12.15 (s, 1H), 10.14 (s, 1H), 6.74 (d, 1H, J=2.1 Hz), 6.53 (d, 1H, J=2.1 Hz), 3.86 (s, 3H).
Name
2-chloro-4,6-dimethoxybenzaldehyde
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[C:8](=[O:13])C(I)=C[O:11][C:6]=2[CH:5]=[C:4]([O:14][CH2:15]OCC[Si](C)(C)C)[CH:3]=1.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([O:14][CH3:15])[CH:5]=[C:6]([OH:11])[C:7]=1[CH:8]=[O:13]

Inputs

Step One
Name
2-chloro-4,6-dimethoxybenzaldehyde
Quantity
3.15 g
Type
reactant
Smiles
ClC1=CC(=CC2=C1C(C(=CO2)I)=O)OCOCC[Si](C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: CALCULATEDPERCENTYIELD 219.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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